molecular formula C11H14N2O3 B5707434 N-[2-(acetylamino)phenyl]-2-methoxyacetamide

N-[2-(acetylamino)phenyl]-2-methoxyacetamide

Cat. No. B5707434
M. Wt: 222.24 g/mol
InChI Key: NOCMGUNWJJIIED-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)phenyl]-2-methoxyacetamide, commonly known as Acetaminophenamide, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. This compound is a derivative of acetaminophen, a commonly used over-the-counter pain reliever. Acetaminophenamide has been found to possess a wide range of pharmacological activities, making it a promising candidate for various therapeutic purposes.

Mechanism of Action

The mechanism of action of Acetaminophenamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for pain, fever, and inflammation. This inhibition is achieved by blocking the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects:
Acetaminophenamide has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the inflammatory response. Additionally, it has been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10), which help to reduce inflammation.

Advantages and Limitations for Lab Experiments

Acetaminophenamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its pharmacological properties are well understood. However, one limitation of Acetaminophenamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain situations.

Future Directions

There are several future directions for research on Acetaminophenamide. One area of interest is the development of new derivatives of Acetaminophenamide with improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying the pharmacological effects of Acetaminophenamide. Additionally, further research is needed to determine the safety and efficacy of Acetaminophenamide for use in humans.

Synthesis Methods

The synthesis of Acetaminophenamide can be achieved through a series of chemical reactions. One of the most commonly used methods involves the reaction of 2-aminoacetophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting compound is then treated with methanol and hydrochloric acid to yield Acetaminophenamide.

Scientific Research Applications

Acetaminophenamide has been extensively studied for its potential applications in the field of medicine. It has been found to possess a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antipyretic effects. These properties make it a promising candidate for the treatment of various conditions such as pain, fever, and inflammation.

properties

IUPAC Name

N-(2-acetamidophenyl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8(14)12-9-5-3-4-6-10(9)13-11(15)7-16-2/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCMGUNWJJIIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(acetylamino)phenyl]-2-methoxyacetamide

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